9-Chloro-2-(trifluoromethoxy)acridine
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Overview
Description
9-Chloro-2-(trifluoromethoxy)acridine is a chemical compound belonging to the acridine family, characterized by its unique structure that includes a chloro group at the 9th position and a trifluoromethoxy group at the 2nd position. Acridine derivatives are known for their broad spectrum of biological activities and applications in various fields, including pharmaceuticals, dyes, and materials science .
Preparation Methods
The synthesis of 9-Chloro-2-(trifluoromethoxy)acridine typically involves the cyclization of appropriate precursors. One common method includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using phosphorus oxychloride (POCl3) at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-Chloro-2-(trifluoromethoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Cyclization Reactions: The acridine core can be further modified through cyclization reactions, often using reagents like POCl3.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Chloro-2-(trifluoromethoxy)acridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of 9-Chloro-2-(trifluoromethoxy)acridine primarily involves DNA intercalation, where the planar acridine ring inserts between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound also inhibits enzymes like topoisomerase, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar compounds to 9-Chloro-2-(trifluoromethoxy)acridine include other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to intercalate DNA.
Triazoloacridone: Another derivative with significant anticancer activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Investigated for its potential in cancer therapy.
What sets this compound apart is its unique combination of chloro and trifluoromethoxy groups, which may enhance its biological activity and specificity compared to other acridine derivatives .
Properties
CAS No. |
741281-21-0 |
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Molecular Formula |
C14H7ClF3NO |
Molecular Weight |
297.66 g/mol |
IUPAC Name |
9-chloro-2-(trifluoromethoxy)acridine |
InChI |
InChI=1S/C14H7ClF3NO/c15-13-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)13)20-14(16,17)18/h1-7H |
InChI Key |
SKNSPZWCDBJOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)OC(F)(F)F)Cl |
Origin of Product |
United States |
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